Methyl 3-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that incorporates multiple functional groups and heterocycles. This compound is classified under sulfamoyl derivatives and thiophene carboxylates, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound belongs to several chemical classes:
The synthesis of methyl 3-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic synthesis techniques that may include:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of methyl 3-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)thiophene-2-carboxylate features:
The compound's structural data can be represented using various notations:
CN1C(=O)c2cc(NC(=O)NCc3cccs3)ccc2Oc2ccccc21This notation provides insight into the connectivity and arrangement of atoms within the molecule.
Methyl 3-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)thiophene-2-carboxylate can participate in various chemical reactions typical for compounds containing thiophenes and sulfamoyl groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its solubility properties.
The mechanism of action for methyl 3-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-y}sulfamoyl)thiophene-2-carboxylate may involve:
Experimental studies would be necessary to elucidate specific pathways and interactions at the molecular level.
The physical properties of methyl 3-({6,9-dimethyl-10-oxo-2-oza... include:
These properties influence its behavior in different environments and applications.
The chemical properties include:
Methyl 3-({6,9-dimethyl-10-oxo... has potential applications in:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5